Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No.: 750634-09-4
Cat. No.: VC3409625
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 750634-09-4 |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3 |
| Standard InChI Key | FNZOIHBLVUIGLG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1CC2O |
Introduction
Chemical Structure and Properties
Structural Description
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate features a bicyclic structure with a nitrogen atom incorporated at the 2-position of the bicyclo[2.2.2]octane skeleton. The compound contains three key functional groups: a tertiary amine (as part of the azabicyclic system), a hydroxyl group at position 5, and a tert-butyl carboxylate group attached to the nitrogen atom. This arrangement creates a rigid three-dimensional structure with specific stereochemical configurations, depending on the particular isomer .
The molecular formula of this compound is C₁₂H₂₁NO₃, reflecting its composition of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecule's structural rigidity comes from its bicyclic framework, which constrains conformational flexibility and creates a well-defined spatial arrangement of functional groups .
Different stereoisomers of this compound have been identified and studied, including the (1R,4R,5S), (1S,4S,5S), and (1S,4S,5R) configurations. These stereochemical designations refer to the specific three-dimensional arrangement of atoms at positions 1, 4, and 5 of the azabicyclic system .
Physical Properties
The physical properties of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate vary slightly depending on the specific stereoisomer. Below is a comprehensive table summarizing the key physical and chemical properties of the different stereoisomers:
| Property | (1R,4R,5S) Stereoisomer | (1S,4S,5S) Stereoisomer |
|---|---|---|
| CAS Number | 1932777-22-4 | 1638760-60-7 |
| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.300 g/mol | 227.300 g/mol |
| Density | 1.1±0.1 g/cm³ | 1.146±0.06 g/cm³ (Predicted) |
| Boiling Point | 327.9±35.0 °C at 760 mmHg | 327.9±35.0 °C (Predicted) |
| Flash Point | 152.1±25.9 °C | Not reported |
| pKa | Not reported | 14.69±0.20 (Predicted) |
| Physical State | Solid | Solid |
| Exact Mass | 227.152145 | Not reported |
| LogP | 1.03 | Not reported |
| Vapor Pressure | 0.0±1.6 mmHg at 25°C | Not reported |
| Index of Refraction | 1.521 | Not reported |
The compound generally presents as a solid at room temperature, with relatively high boiling and flash points, indicating stability under normal laboratory conditions .
Stereoisomers
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate exists in multiple stereoisomeric forms, each with distinct stereochemical configurations at positions 1, 4, and 5 of the azabicyclic system. The most documented stereoisomers include:
-
Tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: In this configuration, positions 1 and 4 have the R absolute configuration, while position 5 (where the hydroxyl group is attached) has the S configuration .
-
Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: Also known as tert-butyl endo-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate, this isomer has the S configuration at positions 1, 4, and 5 .
-
Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: This isomer has the S configuration at positions 1 and 4, but the R configuration at position 5 where the hydroxyl group is attached.
These stereoisomers have identical molecular formulas and similar physical properties but differ in their three-dimensional structures. This stereochemical diversity is important because it can significantly influence the compound's chemical reactivity, biological activity, and potential applications in synthesis and medicinal chemistry .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps to construct the azabicyclic core and introduce the functional groups in the correct stereochemical configurations. Several synthetic approaches have been developed, including:
-
Cyclization of appropriate precursors: This method involves the reaction of suitable amine precursors with cyclic anhydrides, followed by esterification with tert-butyl alcohol to introduce the tert-butyl carboxylate group. This approach requires careful control of reaction conditions to ensure the desired stereochemistry is achieved .
-
Diels-Alder reaction: The bicyclic core structure can be constructed using a Diels-Alder reaction between a diene and a dienophile, which creates the basic bicyclo[2.2.2]octane skeleton. Subsequent modifications can introduce the nitrogen atom and the hydroxyl group at the appropriate positions.
-
Modification of existing azabicyclic compounds: Another approach involves starting with a simpler azabicyclic compound and introducing the hydroxyl group and tert-butyl carboxylate functionality through selective chemical transformations .
The choice of synthetic route often depends on factors such as the desired stereochemistry, scale of production, available starting materials, and specific requirements for purity and yield .
Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate requires careful control of reaction conditions to ensure proper stereoselectivity and yield. Key considerations include:
-
Temperature control: Many of the cyclization and esterification reactions require specific temperature conditions to ensure proper stereochemical outcomes. Temperature control is often critical for achieving the desired stereoisomer .
-
Catalyst selection: Various catalysts may be employed in the synthesis, particularly for the esterification step to introduce the tert-butyl carboxylate group. The choice of catalyst can significantly impact reaction efficiency and stereoselectivity .
-
Purification techniques: Chromatographic methods are often employed to isolate and purify the desired stereoisomer from reaction mixtures. This is particularly important for industrial-scale production, where consistency and quality are paramount .
-
Protecting group strategies: Depending on the synthetic route, protecting groups may be necessary to prevent unwanted side reactions at the hydroxyl or amine functionalities during certain synthetic steps .
For industrial production, automated reactors with precise control over reaction parameters are typically employed to ensure consistency and reproducibility. High-purity reagents and advanced purification techniques are essential for maintaining the quality of the final product, especially when specific stereoisomers are required .
Chemical Reactivity
Types of Reactions
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can participate in various chemical reactions, primarily involving its functional groups: the hydroxyl group, the tert-butyl carboxylate group, and the tertiary amine. Common reaction types include:
These reaction pathways illustrate the versatility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate as a building block in organic synthesis .
Common Reagents and Conditions
Specific reagents and conditions are employed to facilitate the various reactions of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate:
-
For oxidation reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used to oxidize the hydroxyl group to a ketone. The reaction typically requires mild to moderate conditions to prevent over-oxidation or decomposition of the azabicyclic structure.
-
For reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the ester functionality. The choice of reducing agent depends on the desired selectivity and compatibility with other functional groups present in the molecule.
-
For substitution reactions: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl group to a halide, which can then be displaced by various nucleophiles to introduce new functional groups at position 5. The reaction conditions typically involve moderate temperatures and anhydrous environments to prevent side reactions.
-
For deprotection reactions: Acidic conditions, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can be used to remove the tert-butyl group, exposing the carboxylic acid functionality. This deprotection step is often used in synthetic sequences where the tert-butyl group has served its purpose as a protecting group .
These reaction conditions highlight the chemical versatility of tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate and its potential utility in various synthetic applications .
Applications and Research Findings
Current Applications
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate and its stereoisomers find applications primarily in organic synthesis and pharmaceutical research:
-
Synthetic building blocks: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring a rigid bicyclic framework with specific stereochemistry. Its well-defined three-dimensional structure makes it useful for constructing molecules with precise spatial arrangements of functional groups .
-
Pharmaceutical precursors: The azabicyclic structure appears in various pharmaceutical compounds, and tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can serve as a starting material for synthesizing potential drug candidates, particularly those targeting receptors or enzymes where molecular shape is critical for biological activity .
-
Research tools: In chemical research, the compound is used to study stereoselectivity in reactions and to develop new synthetic methodologies for constructing complex molecular architectures .
The commercial availability of different stereoisomers, as evidenced by the pricing information in search result , suggests that there is demand for these compounds in research and development settings. Prices ranging from approximately $329 for 100mg to $1650 for 1g indicate their value as specialized research chemicals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume